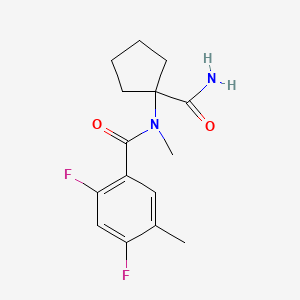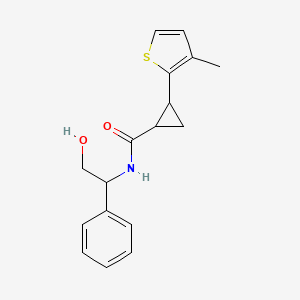![molecular formula C16H19NO4 B7642491 N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7642491.png)
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic effects. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.
科学研究应用
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide has been extensively studied for its potential therapeutic effects in a range of diseases, including cancer, inflammation, and cardiovascular disease. In cancer research, this compound has been shown to inhibit tumor growth and angiogenesis by targeting the activity of the enzyme 20-HETE. Inflammation research has shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cardiovascular disease research, this compound has been shown to reduce blood pressure and improve vascular function.
作用机制
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide acts by inhibiting the activity of the enzyme 20-HETE, which is involved in the regulation of angiogenesis, inflammation, and blood pressure. 20-HETE is produced by the action of the enzyme CYP4A on arachidonic acid. This compound inhibits the activity of CYP4A, thereby reducing the production of 20-HETE. This leads to a reduction in angiogenesis, inflammation, and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit tumor growth and angiogenesis by reducing the production of 20-HETE. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cardiovascular disease research, this compound has been shown to reduce blood pressure and improve vascular function by reducing the production of 20-HETE.
实验室实验的优点和局限性
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying the role of 20-HETE in various biological processes. One limitation is that it has low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide. One direction is to explore its potential therapeutic effects in other diseases, such as diabetes and neurodegenerative diseases. Another direction is to investigate the use of this compound in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to optimize the synthesis method for this compound to improve its solubility and ease of use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic effects in a range of diseases. Its mechanism of action involves the inhibition of the enzyme 20-HETE, which is involved in the regulation of angiogenesis, inflammation, and blood pressure. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound shows great promise as a potential therapeutic agent for a range of diseases.
合成方法
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N,N-dimethyl-1,3-propanediamine to form the corresponding amide. Finally, the amide is reacted with furan-2-carboxylic acid to form this compound.
属性
IUPAC Name |
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-11-8-9-21-15(11)16(19)17(2)14(10-18)12-4-6-13(20-3)7-5-12/h4-9,14,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCQUXCZTNBXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)C(CO)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-chlorophenoxy)phenyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7642417.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-(1-propylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642423.png)
![2-Pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone](/img/structure/B7642427.png)
![1-[4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B7642428.png)
![(2-Methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B7642432.png)
![[4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B7642442.png)


![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
![2-[[(2,5-Dimethylphenyl)-(3-methylsulfonylphenyl)methyl]amino]ethanol](/img/structure/B7642470.png)
![[2-(1-Hydroxyethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B7642477.png)
![2-(3,4-difluorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7642483.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)
